molecular formula C6H5ClIN B130401 3-Chloro-2-iodoaniline CAS No. 70237-25-1

3-Chloro-2-iodoaniline

Cat. No.: B130401
CAS No.: 70237-25-1
M. Wt: 253.47 g/mol
InChI Key: NNVUXUJYVIVRKU-UHFFFAOYSA-N
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Description

3-Chloro-2-iodoaniline is an organic compound with the molecular formula C6H5ClIN. It is an aromatic amine where the aniline ring is substituted with chlorine and iodine atoms at the 3 and 2 positions, respectively. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

Mode of Action

The mode of action of 3-Chloro-2-iodoaniline is primarily through its reactivity as a chemical intermediate. It can participate in various chemical reactions such as nucleophilic substitution . The chlorine and iodine substituents on the aniline ring make it a versatile intermediate in organic synthesis .

Biochemical Pathways

As a chemical intermediate, this compound can be involved in various biochemical pathways depending on the final product it is used to synthesize. For instance, it has been used in the preparation of indolyl benzoic acid derivatives, which are known to activate the Nurr1 (NR4A2) pathway, a potential therapeutic target for Parkinson’s disease .

Pharmacokinetics

Its adme (absorption, distribution, metabolism, and excretion) properties would largely depend on the specific context in which it is used, such as the final product it is used to synthesize and the route of administration .

Result of Action

The result of this compound’s action is primarily seen in the products it helps synthesize. For example, when used to synthesize indolyl benzoic acid derivatives, these compounds can activate the Nurr1 pathway, which has implications in neuroprotection and neuroregeneration, potentially benefiting patients with Parkinson’s disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by factors such as temperature, pH, and the presence of other reactants . Additionally, its stability may be affected by light and heat, necessitating storage in a dark place under an inert atmosphere at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-iodoaniline can be synthesized from 2-chloro-6-nitroaniline. The process involves diazotization to prepare 1-chloro-2-iodo-3-nitrobenzene, followed by reduction of the nitro group to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale diazotization and reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters are common in industrial settings to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-2-iodoaniline has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Chloroaniline
  • 4-Chloro-2-iodoaniline
  • 2-Iodoaniline
  • 3-Chloroaniline

Comparison: 3-Chloro-2-iodoaniline is unique due to the specific positioning of chlorine and iodine atoms, which influences its chemical reactivity and physical properties. Compared to other similar compounds, it exhibits distinct reactivity patterns in substitution and reduction reactions .

Properties

IUPAC Name

3-chloro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVUXUJYVIVRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90612499
Record name 3-Chloro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70237-25-1
Record name 3-Chloro-2-iodoaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70237-25-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-iodoaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70237-25-1
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Synthesis routes and methods

Procedure details

To a stirred solution of 1-chloro-2-iodo-3-nitrobenzene (143-2; 1.4 g, 0.00490 mol) in ethanol (20 mL) was added stannous chloride dihydrate (5.5 g, 0.0245 mol) portion wise at 0° C. Reaction mixture was allowed to stir at 70° C. for 30 min. The reaction mixture was concentrated and diluted with ice cold water (150 mL) and PH was made slightly basic by addition of saturated aqueous sodium carbonate solution before being extracted with ethyl acetate (4×100 mL). The combined organic layer was washed with saturated aqueous sodium chloride solution, dried over sodium sulphate and concentrated under vacuum to obtain the title compound. 1H NMR (400 MHz, CDCl3) δ 7.048-7.008 (t, 8 Hz, 1H), 6.713-6.693 (dd, J=8, 8.8 Hz, 1H), 6.655-6.632 (dd, J=8.4, 9.2 Hz, 1H), 5.5 (bs, 2H).
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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